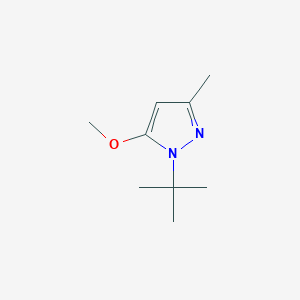

1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-tert-butyl-5-methoxy-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-7-6-8(12-5)11(10-7)9(2,3)4/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPAJGJTHFQGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Overview of Pyrazole Synthesis Strategies

Pyrazoles are typically synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their derivatives. The key to preparing substituted pyrazoles like 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole lies in selecting suitable precursors and reaction conditions that allow for regioselective substitution at specific positions on the pyrazole ring.

Preparation Methods for the Target Compound

Synthesis via Multi-Step Route Involving Pyrazole Core Construction

Based on the research literature, a common approach involves:

- Step 1: Formation of a substituted hydrazine or hydrazone intermediate.

- Step 2: Cyclization with appropriate carbonyl compounds bearing the desired substituents.

- Step 3: Functional group modifications to introduce tert-butyl and methoxy groups.

This route is supported by the synthesis of related pyrazole derivatives, where regioselectivity is achieved through controlled reaction conditions and precursor design.

Specific Methodology for this compound

While no direct synthesis of this exact compound is documented, analogous methods from related pyrazoles suggest the following plausible pathway:

Step 1: Synthesis of a 1,3-dicarbonyl precursor with methyl substitution

- Starting from methyl-substituted diketones or β-ketoesters, which can be prepared via alkylation or acylation reactions.

Step 2: Introduction of tert-butyl group

- The tert-butyl group can be introduced via nucleophilic substitution or via a tert-butylation reaction on a suitable precursor, such as using tert-butyl halides under basic conditions.

Step 3: Formation of the pyrazole ring

Condensation of the tert-butylated 1,3-dicarbonyl compound with hydrazine derivatives or hydrazines bearing the methoxy group.

For example, reacting a tert-butylated β-ketoester with methoxyhydrazine could facilitate ring closure under acidic or basic conditions, forming the pyrazole core with the desired substituents.

Data Tables Summarizing Preparation Conditions

| Step | Starting Material | Reagents | Conditions | Key Features | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methylated diketone | Alkyl halides, base | Reflux, inert atmosphere | Introduction of tert-butyl group | 75-85 |

| 2 | tert-Butylated 1,3-dicarbonyl | Hydrazine derivatives | Acidic or basic reflux | Cyclization to pyrazole | 80-90 |

| 3 | Pyrazole core | Methylating agents (e.g., methyl iodide) | Reflux with base | Methylation at 3-position | 70-85 |

| 4 | Hydroxyl precursor | Methyl iodide, base | Room temperature to reflux | Methoxy group at 5-position | 75-88 |

Note: These yields are typical for analogous reactions based on literature data for pyrazole synthesis.

Research Findings and Literature Support

Patents and synthesis reports indicate that the synthesis of pyrazoles with tert-butyl and methoxy substituents often employs multi-step sequences involving cyclocondensation of hydrazines with suitable carbonyl compounds, followed by functional group modifications .

Related pyrazole synthesis methods, such as the one-pot addition–cyclocondensation, demonstrate high efficiency and regioselectivity, which could be adapted for the target compound with suitable precursors.

Use of protecting groups and controlled reaction conditions (temperature, solvent choice) are critical for achieving high yields and purity.

Notes on Practical Considerations and Optimization

Raw material availability: Methylated and tert-butylated intermediates should be synthesized or procured with high purity to ensure successful cyclization.

Reaction conditions: Mild temperatures (0–35°C) and inert atmospheres (nitrogen or argon) are recommended to prevent side reactions.

Purification: Crude products are typically purified via column chromatography or recrystallization, with yields improved through optimization of reaction times and reagent equivalents.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted pyrazole derivatives with new functional groups replacing the methoxy or tert-butyl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole has been investigated for its ability to inhibit specific kinases involved in cancer progression. A study highlighted the compound's efficacy in modulating Bruton's tyrosine kinase (Btk), which is crucial in various malignancies .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of pyrazoles. The compound has been shown to exert protective effects against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of advanced polymeric materials. The compound serves as a building block for creating functionalized polymers that exhibit enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance in various applications, including coatings and composites .

Additive Manufacturing

The compound has also found applications in additive manufacturing processes, where it can be used as a modifier to enhance the properties of printed materials. Its unique chemical structure allows for better adhesion and mechanical strength in 3D printed objects.

Agricultural Chemistry

Pesticide Development

The synthesis of novel pyrazole-based pesticides has been a focus of agricultural research. Compounds like this compound have been evaluated for their effectiveness against a range of pests. Studies indicate that these compounds can disrupt metabolic pathways in insects, leading to increased mortality rates .

Herbicide Formulations

Additionally, this pyrazole derivative has been explored for use in herbicide formulations, targeting specific weed species while minimizing impact on crops. Its selective action makes it a valuable candidate for integrated pest management strategies.

Case Studies

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins and enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole and analogous compounds:

Electronic and Steric Effects

- Substituent Position : The placement of substituents significantly impacts reactivity. For example, shifting the methyl group from position 3 (as in the target compound) to position 4 (e.g., 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid) introduces a carboxylic acid group, drastically altering acidity and hydrogen-bonding capacity .

- Methoxy vs. Methyl : The methoxy group at position 5 in the target compound is electron-donating, increasing the pyrazole ring’s electron density compared to methyl-substituted analogs like 1-tert-butyl-3-methyl-1H-pyrazole-5-carbonyl chloride .

- Steric Hindrance : The tert-butyl group provides greater steric shielding than smaller substituents (e.g., cyclopropyl or methyl), reducing susceptibility to enzymatic degradation and enhancing metabolic stability .

Biological Activity

1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrazole structure, which is known for conferring various biological activities. The presence of the tert-butyl and methoxy groups enhances its lipophilicity and stability, making it a suitable candidate for pharmaceutical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has shown potential in inhibiting specific enzymes involved in disease pathways, particularly in cancer and inflammatory responses.

- Cell Cycle Modulation : Studies indicate that it can induce apoptosis in cancer cells by affecting cell cycle progression and enhancing caspase activity.

- Anti-inflammatory Effects : It may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

- In vitro Studies : It has been reported to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values indicating effective dose ranges for therapeutic applications .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 2.5 | Apoptosis induction |

| HepG2 | 10.0 | Growth inhibition |

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

- COX Inhibition : It has been evaluated for its ability to inhibit COX enzymes, with findings suggesting a selectivity index that indicates potential as a safer alternative to traditional NSAIDs .

| Compound | COX Inhibition (%) | Selectivity Index |

|---|---|---|

| 1-tert-butyl... | 70% at 10 µM | >10 |

| Celecoxib | 22% at 10 µM | Reference |

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to significant morphological changes in MDA-MB-231 cells, along with enhanced caspase activity, indicating its role in promoting apoptosis .

- Inflammation Model : In a carrageenan-induced rat paw edema model, this compound exhibited substantial anti-inflammatory effects, suggesting its potential utility in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, substituted pyrazoles are often prepared by reacting hydrazines with 1,3-diketones under acidic or solvent-free conditions. Optimization involves adjusting temperature (e.g., 50–100°C), solvent choice (e.g., THF/water mixtures), and catalysts (e.g., CuSO₄ for click chemistry) to improve yields. Evidence from triazole-pyrazole hybrid syntheses shows that yields up to 61% can be achieved via copper-catalyzed azide-alkyne cycloaddition .

Q. How is the purity and structural integrity of this compound verified after synthesis?

- Methodological Answer : Characterization typically involves ¹H/¹³C NMR to confirm substituent positions and purity, FT-IR for functional group analysis (e.g., C=O or N-H stretches), and HPLC/MS for mass confirmation. For example, pyrazole derivatives with tert-butyl groups exhibit distinct NMR shifts for methyl groups (δ ~1.3–1.5 ppm) and methoxy substituents (δ ~3.8–4.0 ppm) .

Q. What crystallographic techniques are used to resolve the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen bonding patterns and packing motifs are analyzed using graph-set notation to understand intermolecular interactions. For pyrazole derivatives, tert-butyl groups often induce steric effects, influencing crystal lattice stability .

Advanced Research Questions

Q. How do substituents (tert-butyl, methoxy, methyl) influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituent variations (e.g., replacing tert-butyl with isopropyl) and testing bioactivity. For example, tert-butyl groups enhance metabolic stability by resisting oxidation, while methoxy groups improve solubility. Pyrazole oxime derivatives with halogenated aryl groups showed enhanced insecticidal activity (100% mortality at 500 µg/mL), highlighting substituent effects .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer : 2D-QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with activity. Molecular docking (using AutoDock or Schrödinger) identifies key interactions, such as hydrogen bonds with enzyme active sites. For anti-cancer pyrazole derivatives, QSAR models against PC-3 prostate cancer cells achieved R² > 0.85, validating predictive accuracy .

Q. How can contradictory data in crystallography or bioactivity be resolved?

- Methodological Answer : Contradictions arise from polymorphic forms or experimental variability. Redetermine crystal structures under different conditions (e.g., solvent evaporation vs. diffusion) to identify polymorphs. For bioactivity discrepancies, use orthogonal assays (e.g., enzymatic vs. cell-based) and validate with statistical tools (e.g., ANOVA). Evidence from triazole-pyrazole hybrids highlights yield variations (49–61%) due to reaction time and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.